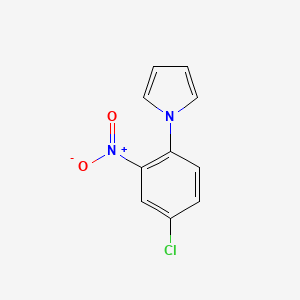

1-(4-Chloro-2-nitrophenyl)pyrrole

Description

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

1-(4-chloro-2-nitrophenyl)pyrrole |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h1-7H |

InChI Key |

YJAYXMXDORXKBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The position of substituents significantly affects reactivity. For instance, 4-nitro substitution (as in 1-(4-nitrophenyl)pyrrole) yields higher thermal stability (m.p. 182°C) compared to unsubstituted pyrroles .

- The 2-nitro group in this compound may sterically hinder electrophilic substitution reactions compared to 3-nitro isomers (e.g., 1-(4-Chloro-3-nitrophenyl)-1H-pyrrole) .

Antifungal Activity

- Thiazolyl hydrazone derivatives containing the 4-chloro-2-nitrophenyl group (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) demonstrated moderate anticandidal activity against Candida utilis (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL) .

Anticancer Activity

- The same study identified a thiazolyl hydrazone derivative with a 4-chloro-2-nitrophenyl group showing selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 125 µg/mL) and low toxicity toward NIH/3T3 normal cells (IC₅₀ > 500 µg/mL) .

Inference for this compound : The presence of both chloro and nitro groups may enhance bioactivity by increasing lipophilicity and membrane permeability. However, the pyrrole core’s electronic structure (vs. thiazole or furan in analogs) could modulate target binding efficiency.

Preparation Methods

Ullmann-Type Coupling with Copper Catalysts

The Ullmann reaction enables direct C–N bond formation between pyrrole and 4-chloro-2-nitrochlorobenzene. A representative protocol involves:

-

Reactants : Pyrrole (1.2 equiv), 4-chloro-2-nitrochlorobenzene (1.0 equiv)

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : K₃PO₄ (2.0 equiv)

Mechanistic Insight : Copper facilitates oxidative addition of the aryl chloride, followed by transmetallation with pyrrole’s nitrogen lone pair. The base neutralizes HCl, shifting equilibrium toward product formation .

Nucleophilic Aromatic Substitution (SNAr)

SNAr leverages the electron-deficient nature of nitroaryl chlorides. Key steps include:

-

Reactants : Pyrrole anion (generated via NaH), 4-chloro-2-nitrochlorobenzene

Optimization Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes kinetics without decomposition |

| Solvent Polarity | ε = 7.5–8.5 (THF) | Balances solubility and transition state stabilization |

| Base Strength | pKₐ >35 (NaH) | Ensures complete deprotonation of pyrrole |

Side Reactions :

-

Competing hydrolysis of aryl chloride (mitigated by anhydrous conditions)

-

Over-substitution at adjacent positions (controlled by stoichiometry)

Phase-Transfer Catalysis (PTC) Under Ultrasonic Irradiation

A solvent-free PTC method enhances reaction efficiency:

-

Catalyst : 1,3,5-Tribenzyl-1,3,5-triethyl-1,3,5-triazinane-1,3,5-triium trichloride (MPTC, 0.3 mol%)

-

Conditions : 40 kHz ultrasonic irradiation, 300 W, 60°C, 6 hours

-

Reactants : Pyrrole (1.5 equiv), 4-chloro-2-nitrochlorobenzene (1.0 equiv), NaOH (aqueous phase)

Advantages :

-

Eliminates organic solvent waste

-

Ultrasonication enhances mass transfer and reduces reaction time by 40%

Reductive Cyclization of Nitrophenyl Malonates

Though less direct, this method constructs the pyrrole ring in situ:

-

Reductant : Zn/HOAc (5.0 equiv)

Limitations :

-

Requires multi-step synthesis of malonate precursors

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Ullmann Coupling | 68–72 | 95 | Broad functional group tolerance | High catalyst loading |

| SNAr | 85–92 | 98 | High atom economy | Requires strong bases |

| PTC + Ultrasonication | 78 | 97 | Solvent-free, energy-efficient | Limited scalability |

| Reductive Cyclization | 61 | 90 | Builds pyrrole core | Multi-step, low regioselectivity |

Industrial-Scale Considerations

For kilogram-scale production, SNAr and PTC methods are preferred due to:

-

Cost Efficiency : MPTC catalysts are recyclable for ≥5 cycles without activity loss

-

Safety : Aqueous NaOH minimizes fire hazards vs. anhydrous bases

-

Purification : Crystallization from methanol/water (3:1 v/v) achieves >99% purity

Case Study : A pilot plant using SNAr (2,000 L reactor) reported 89% yield at 85°C with 8-hour residence time .

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-2-nitrophenyl)pyrrole, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions such as the Clauson-Kass pyrrole synthesis (for pyrrole ring formation) followed by nitration and halogenation steps. For example, intermediates can be synthesized using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions. Key intermediates are monitored via thin-layer chromatography (TLC) and confirmed using 1H NMR spectroscopy to track functional group transformations . Final product purity is validated via high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data contradictions may arise?

1H/13C NMR is essential for identifying aromatic protons and nitro/chloro substituents. Discrepancies in peak splitting (e.g., unexpected coupling patterns) may arise from rotational isomerism or impurities. Mass spectrometry (MS) confirms molecular weight but may fail to distinguish regioisomers. X-ray crystallography (using software like SHELXL or OLEX2) resolves ambiguities by providing definitive bond lengths and angles .

Q. How do reaction conditions (solvent, temperature) influence the yield of this compound?

Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity, while elevated temperatures (80–120°C) accelerate aromatic substitution. However, excessive heat may degrade nitro groups. Optimization studies recommend reflux in dichloromethane for nitro retention and room-temperature stirring for halogenation steps to minimize side products .

Advanced Research Questions

Q. How can regiochemical challenges in synthesizing this compound derivatives be addressed?

Regioselectivity in pyrrole substitution is controlled by directing groups (e.g., nitro) and catalyst design . For example, palladium catalysts with bulky ligands favor para-substitution on the phenyl ring. Computational modeling (DFT) predicts electron-deficient sites, guiding synthetic pathways. Experimental validation via single-crystal X-ray diffraction confirms regiochemical outcomes .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., NMR suggesting planar geometry vs. crystallography showing torsional strain) require dynamic NMR experiments to probe rotational barriers. For crystallographic refinement, SHELXL is preferred for small-molecule precision, while OLEX2 integrates solution and refinement workflows to cross-validate data .

Q. How can reaction pathways be optimized to minimize byproducts in multi-step syntheses?

Design of Experiments (DoE) methodologies systematically vary factors like stoichiometry and pH. For example, reducing nitro groups without over-reduction to amines requires controlled hydrogenation (H₂/Pd-C at 30 psi). In-situ monitoring via IR spectroscopy tracks intermediate formation, while HPLC-MS identifies side products for iterative optimization .

Q. What are the mechanistic implications of this compound’s electronic structure on its reactivity?

The electron-withdrawing nitro and chloro groups create a π-deficient aromatic system , favoring electrophilic substitution at the pyrrole β-position. Cyclic voltammetry reveals redox activity at −0.8 V (vs. Ag/AgCl), correlating with nitro-group reduction. Theoretical studies (NBO analysis) quantify charge distribution to predict reactivity toward nucleophiles .

Methodological Tools and Workflows

Q. Which software tools are recommended for structural refinement and publication-ready crystallographic data?

SHELXL is the gold standard for small-molecule refinement, offering robust handling of disorder and twinning. OLEX2 provides an integrated GUI for structure solution, refinement, and figure generation, ensuring reproducibility. For macromolecular interfaces (e.g., protein-ligand complexes), SHELXPRO bridges small-molecule and macromolecular crystallography .

Q. How can researchers validate synthetic protocols for this compound derivatives in educational or resource-limited settings?

Simplified protocols using TLC-guided synthesis and benchtop NMR (e.g., 60 MHz) are suitable for undergraduate labs. demonstrates that third-year students successfully applied Clauson-Kass synthesis with commercial reagents, emphasizing cost-effective techniques like gravity filtration over column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.